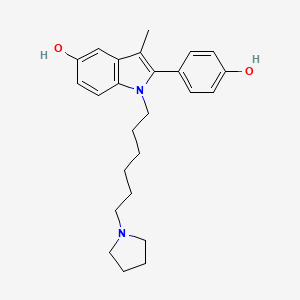
2-(4-Hydroxyphenyl)-3-methyl-1-(6-(1-pyrrolidinyl)hexyl)indol-5-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ZK-119010は、バイエルシェーリングファーマAGによって最初に開発された低分子医薬品です。エストロゲン受容体拮抗薬およびRNAポリメラーゼ阻害薬として知られています。 この化合物は、特にホルモン依存性乳がんの治療における潜在的な治療用途について研究されています .
化学反応の分析
ZK-119010は、次のようないくつかの種類の化学反応を受けます。
還元: 酸化と同様に、還元反応が起こる可能性がありますが、具体的な詳細は不足しています。
置換: この化合物は、特にスルファモイルオキシ基を含む置換反応を受けます。
これらの反応で使用される一般的な試薬には、さまざまな酸化剤および還元剤、ならびに置換反応の特定の触媒が含まれます。 これらの反応から生成される主要な生成物は、通常、修飾された官能基を持つ元の化合物の誘導体です .
科学研究への応用
ZK-119010は、さまざまな科学分野におけるその応用について広く研究されています。
化学: この化合物のユニークな構造と反応性は、合成有機化学の興味深い対象となっています。
生物学: ZK-119010のエストロゲン受容体拮抗薬としての役割は、ホルモンシグナル伝達経路の理解に影響を与えています。
医学: この化合物は、エストロンスルファターゼを阻害し、エストロゲン受容体を遮断することによってホルモン依存性乳がんを治療する可能性について調査されてきました.
科学的研究の応用
ZK-119010 has been extensively studied for its applications in various scientific fields:
Chemistry: The compound’s unique structure and reactivity make it a subject of interest in synthetic organic chemistry.
Biology: ZK-119010’s role as an estrogen receptor antagonist has implications for understanding hormone signaling pathways.
作用機序
類似化合物との比較
ZK-119010は、タモキシフェンおよびICI 164384などの他の類似化合物と比較されます。これらの化合物は、いくつかの薬理学的特性を共有していますが、化学構造と特定の活性は異なります。
タモキシフェン: 乳がん治療で広く使用されている抗エストロゲンであるタモキシフェンは、部分アゴニスト活性があり、一部のケースではその有効性を制限する可能性があります.
ICI 164384: 別のエストロゲン受容体拮抗薬であるICI 164384は、タモキシフェンに見られる部分アゴニスト効果のない純粋な抗エストロゲン活性で知られています.
ZK-119010は、エストロゲン受容体拮抗薬とRNAポリメラーゼ阻害薬の二重の役割を果たし、他の抗エストロゲンとは異なります .
準備方法
ZK-119010の合成には、スルファモイルオキシ置換2-フェニルインドールの調製が含まれます反応条件は通常、エストロンスルファターゼ活性を阻害することが知られているスルファメートの使用を含みます 。残念ながら、詳細な工業生産方法は、一般に公開されていません。
生物活性
2-(4-Hydroxyphenyl)-3-methyl-1-(6-(1-pyrrolidinyl)hexyl)indol-5-ol, commonly referred to as ZK-119010, is a synthetic compound developed initially by Bayer Schering Pharma AG. It has garnered attention due to its potential therapeutic applications, particularly in oncology. This article explores the biological activity of ZK-119010, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.
- Molecular Formula : C25H32N2O2
- Molecular Weight : 392.5 g/mol
- CAS Number : 127451-69-8
- IUPAC Name : this compound
ZK-119010 functions primarily as an estrogen receptor antagonist and an RNA polymerase inhibitor . Its structure allows it to interact with estrogen receptors, thereby inhibiting estrogen-mediated signaling pathways which are crucial in the development and progression of hormone-dependent cancers, particularly breast cancer.
Anticancer Activity
ZK-119010 has been evaluated for its cytotoxic effects against various cancer cell lines. The following table summarizes key findings from studies assessing its anticancer efficacy:
| Cell Line | IC50 (µM) | Effect Observed |
|---|---|---|
| MDA-MB-231 (Breast) | 0.75 | Induced apoptosis and inhibited metastasis |
| HeLa (Cervical) | 1.82 | Cytotoxic effects observed |
| A549 (Lung) | 0.58 | High cytotoxicity |
| DU-145 (Prostate) | 0.69 | Significant growth inhibition |
These results indicate that ZK-119010 exhibits potent antiproliferative activity across multiple cancer types, with a particular emphasis on its effects against breast cancer cells.
Mechanisms of Anticancer Action
The anticancer effects of ZK-119010 can be attributed to several mechanisms:
- Induction of Apoptosis : ZK-119010 triggers programmed cell death in cancer cells, which is critical for eliminating malignant cells.
- Inhibition of Metastasis : The compound has demonstrated the ability to reduce the metastatic potential of cancer cells, particularly in breast cancer models.
- Estrogen Receptor Modulation : By antagonizing estrogen receptors, ZK-119010 disrupts estrogen-driven proliferation in hormone-sensitive tumors.
Case Studies and Research Findings
Recent studies have highlighted the compound's potential in clinical applications:
- A study published in PubMed explored the synthesis and evaluation of ZK-119010 derivatives, confirming their enhanced cytotoxicity against various cancer cell lines compared to the parent compound.
- Another investigation focused on the compound's role as an RNA polymerase inhibitor, suggesting it may affect transcriptional regulation in cancer cells, further enhancing its anticancer properties .
特性
CAS番号 |
127451-69-8 |
|---|---|
分子式 |
C25H32N2O2 |
分子量 |
392.5 g/mol |
IUPAC名 |
2-(4-hydroxyphenyl)-3-methyl-1-(6-pyrrolidin-1-ylhexyl)indol-5-ol |
InChI |
InChI=1S/C25H32N2O2/c1-19-23-18-22(29)12-13-24(23)27(25(19)20-8-10-21(28)11-9-20)17-5-3-2-4-14-26-15-6-7-16-26/h8-13,18,28-29H,2-7,14-17H2,1H3 |
InChIキー |
SACIXOLGIWUXTG-UHFFFAOYSA-N |
SMILES |
CC1=C(N(C2=C1C=C(C=C2)O)CCCCCCN3CCCC3)C4=CC=C(C=C4)O |
正規SMILES |
CC1=C(N(C2=C1C=C(C=C2)O)CCCCCCN3CCCC3)C4=CC=C(C=C4)O |
Key on ui other cas no. |
127451-69-8 |
同義語 |
2-(4-hydroxyphenyl)-3-methyl-1-(6-(1-pyrrolidinyl)hexyl)indol-5-ol ZK 119010 ZK-119010 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















